molecular formula C14H11F2N5O2S B2987668 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1421531-50-1

1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2987668
CAS RN: 1421531-50-1
M. Wt: 351.33
InChI Key: ARRVOLBGGJTRDO-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C14H11F2N5O2S and a molecular weight of 351.33. It contains a benzothiazole ring, which is a heterocyclic compound, and a 1,2,3-triazole ring, which is a class of azoles .

Scientific Research Applications

Microwave-Assisted Synthesis in Pharmacological Evaluation

Compounds similar to 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate have been synthesized using microwave-assisted methods. These methods provide a rapid and efficient way to create nitrogen and sulfur-containing heterocyclic compounds, which have shown promise in pharmacological evaluations for their antibacterial and antifungal activities (Mistry & Desai, 2006).

Synthesis and Antimicrobial Activities

The synthesis of benzimidazole derivatives, including azole ring systems such as 1,3,4-triazoles, has been explored. Compounds derived from 1-methylbenzimidazole show potential in antimicrobial and molluscicidal activities, suggesting a similar scope for research in compounds like 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate (Nofal et al., 2002).

Transannulation Reactions with Heterocumulenes

1-Mesyl-1,2,3-triazoles, which share structural similarities with the subject compound, have been effectively converted into various imidazolones and thiazoles. This demonstrates the potential of these compounds in synthetic chemistry, particularly in creating new heterocyclic structures (Chuprakov et al., 2013).

In Vitro Anticancer Activity

Thiabendazole-derived 1,2,3-triazole compounds, synthesized via click chemistry, have been evaluated for their anticancer properties. These compounds, which share a core structure with the compound , have demonstrated significant antiproliferative activity against various human cancer cell lines (El Bourakadi et al., 2020).

Synthesis and Antimicrobial Evaluation

Studies have been conducted on novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which are structurally similar to the compound of interest. These compounds have shown moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c1-20-6-10(18-19-20)13(22)23-8-4-21(5-8)14-17-12-9(16)2-7(15)3-11(12)24-14/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRVOLBGGJTRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

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